molecular formula C4H7N3O3S B11804192 3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine

3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11804192
M. Wt: 177.18 g/mol
InChI Key: WLSYUBQJLPJKLI-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine: is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in the ring. This particular compound is characterized by the presence of an ethylsulfonyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylsulfonyl hydrazide with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the ethylsulfonyl group, resulting in various reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to disrupt bacterial cell walls makes it a candidate for developing new antibiotics.

Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process. This leads to cell lysis and death of the bacteria. In anticancer applications, the compound induces apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death.

Comparison with Similar Compounds

    1,2,4-Oxadiazole: A parent compound with similar structural features but lacking the ethylsulfonyl group.

    3-(Methylsulfonyl)-1,2,4-oxadiazol-5-amine: A closely related compound with a methylsulfonyl group instead of an ethylsulfonyl group.

    5-Amino-1,2,4-oxadiazole: Another similar compound with an amino group at the 5-position but without the sulfonyl group.

Uniqueness: 3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties such as increased solubility and reactivity. This makes it more versatile in various chemical reactions and applications compared to its analogs.

Properties

Molecular Formula

C4H7N3O3S

Molecular Weight

177.18 g/mol

IUPAC Name

3-ethylsulfonyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C4H7N3O3S/c1-2-11(8,9)4-6-3(5)10-7-4/h2H2,1H3,(H2,5,6,7)

InChI Key

WLSYUBQJLPJKLI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NOC(=N1)N

Origin of Product

United States

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